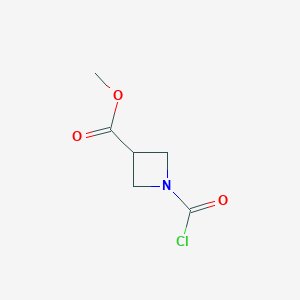![molecular formula C17H17FN2O B2937704 N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide CAS No. 2411195-45-2](/img/structure/B2937704.png)
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent and selective serotonin releasing agent that has been used in scientific research to study the effects of serotonin on the brain and behavior.
Mecanismo De Acción
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide works by increasing the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the release of serotonin, N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide can produce a variety of physiological and behavioral effects, including increased mood, decreased appetite, and altered sleep patterns.
Biochemical and Physiological Effects:
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has a number of biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to increased mood, decreased appetite, and altered sleep patterns. It has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to selectively release serotonin, which makes it useful for studying the effects of serotonin on the brain and behavior. However, N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide is also a potent and potentially dangerous compound, and must be handled with care in a laboratory setting. Additionally, N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide is not approved for human use, which limits its usefulness in clinical research.
Direcciones Futuras
There are a number of future directions for research on N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide. One area of interest is the development of new serotonin releasing agents that are safer and more selective than N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide. Another area of interest is the use of N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide in combination with other drugs to study the interactions between different neurotransmitters in the brain. Finally, N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide may have potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders, and further research in this area is warranted.
Métodos De Síntesis
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 3-fluoro-4-nitrobenzaldehyde with N-methylaniline in the presence of sodium borohydride to form the intermediate 3-fluoro-4-(N-methylanilino)benzyl alcohol. This intermediate is then reacted with propargyl bromide in the presence of a base to form N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has been used in scientific research to study the effects of serotonin on the brain and behavior. It has been shown to increase the release of serotonin in the brain, leading to a variety of physiological and behavioral effects. N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has been used in studies on depression, anxiety, and addiction, as well as in studies on the mechanisms of action of serotonin in the brain.
Propiedades
IUPAC Name |
N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-3-17(21)19-12-13-9-10-16(15(18)11-13)20(2)14-7-5-4-6-8-14/h3-11H,1,12H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLAFJCTQUMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CNC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-fluoro-4-[methyl(phenyl)amino]phenyl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)


![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)